molecular formula C20H19FN2O2S2 B2861658 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide CAS No. 941922-59-4

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2861658
CAS No.: 941922-59-4
M. Wt: 402.5
InChI Key: JAOHPRCRINNUGY-UHFFFAOYSA-N
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Description

The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide features a thiazole core substituted with a 4-fluorobenzylthio group at the 2-position and an N-(2-methoxybenzyl)acetamide moiety. This structure combines halogenated and methoxy aromatic substituents, which are critical for modulating electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-25-18-5-3-2-4-15(18)11-22-19(24)10-17-13-27-20(23-17)26-12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOHPRCRINNUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural characteristics, such as the incorporation of a fluorobenzyl group and a thioether linkage, contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Structural Features

The compound can be described by the following structural formula:

C17H18FN2O2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes:

  • A thiazole ring which is known for its biological activity.
  • A fluorobenzyl group that enhances lipophilicity and may influence binding interactions.
  • An N-(2-methoxybenzyl) moiety that potentially alters pharmacokinetics and bioavailability.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity :
    • Several studies indicate that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The IC50 values for certain cancer types were reported to be in the low micromolar range, indicating effective potency compared to standard chemotherapeutics.
  • Enzyme Inhibition :
    • Binding studies suggest that the compound interacts with specific enzymes, leading to inhibition or modulation of their activity. This is particularly relevant in cancer therapies where enzyme inhibitors can disrupt tumor growth pathways.
  • Antimicrobial Properties :
    • Preliminary evaluations have indicated that this compound may also possess antimicrobial activity, although further studies are required to establish its efficacy against specific pathogens.

Anticancer Efficacy

In a study published by MDPI, compounds similar to this compound were shown to inhibit tumor cell lines with IC50 values ranging from 0.20 μM to 10.32 μM across different assays . This suggests a strong potential for further development in anticancer therapies.

Enzyme Interaction Studies

Research highlighted that the compound could inhibit certain kinases involved in tumor progression. For example, compounds with similar structural motifs demonstrated significant binding affinity for vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis in tumors .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamides and haloketones.
  • Functionalization : Subsequent steps involve nucleophilic substitutions to introduce the fluorobenzyl and methoxybenzyl groups.

Innovative synthetic techniques like microwave-assisted synthesis have been employed to enhance yield and reduce reaction times .

Data Table: Biological Activity Overview

Activity TypeAssay TypeIC50 Values (μM)Reference
AnticancerVarious Cancer Cell Lines0.20 - 10.32
Enzyme InhibitionVEGFR Kinase Inhibition<0.10
AntimicrobialPreliminary ScreeningNot specified

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring’s 2-position substituents significantly influence biological activity and physicochemical properties. Key analogues include:

Compound Name Thiazole Substituent N-Substituent Melting Point (°C) Yield (%) Biological Activity (if reported) Reference ID
Target Compound 4-Fluorobenzylthio 2-Methoxybenzyl N/A N/A N/A -
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 138–140 82 N/A
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio 2-Methoxyphenoxy 135–136 85 N/A
N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c) 4-(2-Morpholinoethoxy)phenyl 2-Chlorobenzyl 114–116 21 N/A
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) 4-Methoxyphenylthiazolotriazole 4-Morpholinophenyl N/A 78 Anti-infective (in silico)

Key Observations :

  • Halogen vs. Fluorine’s smaller size may enhance membrane permeability .
  • Morpholinoethoxy vs.

N-Substituent Modifications

The acetamide’s N-benzyl substituent impacts target binding and pharmacokinetics:

Compound Name N-Substituent Key Features Reference ID
Target Compound 2-Methoxybenzyl Electron-donating methoxy group; potential for π-π interactions -
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide () Thiophen-2-ylmethyl Heteroaromatic substituent; may alter binding affinity
N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (9) 4-Methoxyphenyl Multiple methoxy groups; enhanced solubility

Key Observations :

  • 2-Methoxybenzyl vs. Thiophen-2-ylmethyl : The target’s methoxybenzyl group may offer better hydrogen-bonding capacity compared to the thiophene derivative’s sulfur-containing substituent .
  • Trimethoxybenzoquinazoline Analogues : Compound 9’s trimethoxybenzyl group demonstrates how bulkier substituents can enhance antitumor activity (MGI%: 10%), suggesting that the target’s simpler methoxy group might balance potency and synthetic accessibility .

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